![molecular formula C27H32N2O3 B2895719 1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 941912-56-7](/img/structure/B2895719.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-[4-(Diphenylmethyl)-1-piperazinyl]-3-[6-(1H-pyrrol-1-yl)-9H-purin-9-yl]-2-propanol, has a molecular formula of CHNO. It has an average mass of 493.603 Da and a monoisotopic mass of 493.259003 Da .
Synthesis Analysis
While specific synthesis details for this compound were not found, a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was synthesized through a multi-step procedure. The process involved a reaction of diphenylacethyl chloride, 1- and pyridine in dichloromethane, followed by the removal of ethoxycarbonyl using KOH .Molecular Structure Analysis
The molecular structure of this compound is complex, with a diphenylmethyl group attached to a piperazine ring, which is further connected to a propan-2-ol group . A similar compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was found to crystallize in the monoclinic space group P21/a .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 493.603 Da and a monoisotopic mass of 493.259003 Da .Scientific Research Applications
Mutagenic, Antimutagenic, and Antioxidant Properties
A study evaluated the in vitro mutagenic, antimutagenic, and antioxidant potency of novel 4‐substituted 1‐(2‐methoxyphenyl)piperazine derivatives, demonstrating antidepressant‐like activity. The compounds were not mutagenic and exhibited antimutagenic effects in the Ames test. Compounds with a propyl linker between phenoxyl and N‐(2‐methoxyphenyl)piperazine showed more pronounced antimutagenic properties. The biotransformation studies indicated the formation of hydroxylated or O‐dealkylated metabolites with some compounds exhibiting lower intrinsic clearance values than the antidepressant imipramine (Słoczyńska et al., 2016).
Interaction with Dopamine Receptors
Another research focused on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, testing their affinity to specific dopamine binding sites in rat corpus striatum membrane preparations. Compounds with certain substitutions showed potent displacement of dopamine from its binding sites, suggesting a significant correlation between their activity in binding assays and potency to inhibit dopamine uptake in synaptosomal preparations (van der Zee & Hespe, 1985).
Asymmetric Synthesis Techniques
A study reported an efficient asymmetric synthesis method for an anxiolytic drug, which could be related to the compound of interest. The key intermediate was obtained through a hydrolytic kinetic resolution method, indicating a potential pathway for synthesizing similar compounds (Narsaiah & Nagaiah, 2010).
Therapeutic and Diagnostic Applications
Research on analogues of σ receptor ligand PB28, which shares structural similarities, aimed at designing compounds with reduced lipophilicity for potential therapeutic or diagnostic uses in oncology. The modifications led to analogues with substantial affinities for receptor subtypes, highlighting the potential for developing tumor-targeting agents (Abate et al., 2011).
Alpha-Adrenoceptors Affinity and Antagonistic Properties
A series of 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity towards alpha 1- and alpha 2-receptors, showing significant antagonistic potency. Some compounds displayed strong antagonistic activity, suggesting their potential in modulating alpha-adrenoceptor mediated processes (Marona et al., 2011).
Future Directions
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-31-25-14-8-9-15-26(25)32-21-24(30)20-28-16-18-29(19-17-28)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,24,27,30H,16-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZFPFOXKGDUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2895636.png)
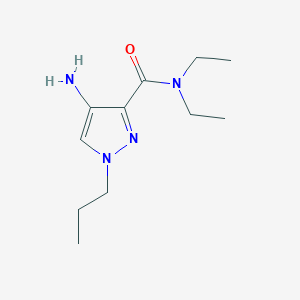

![1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2895643.png)


![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)
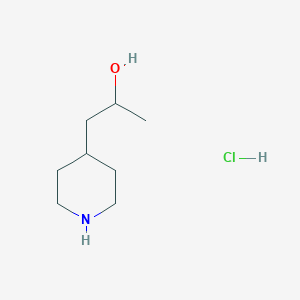
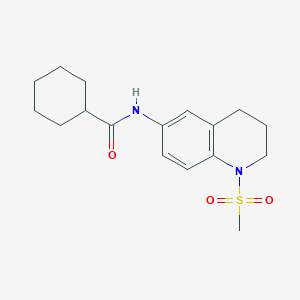
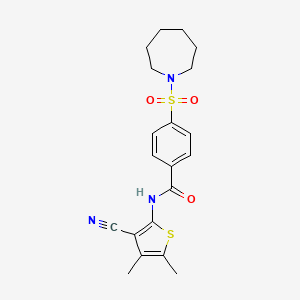
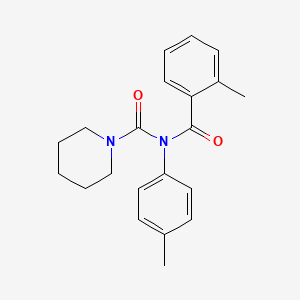
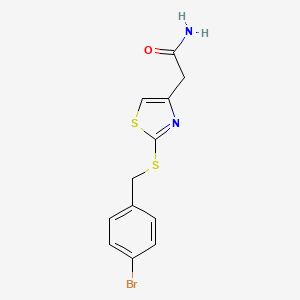
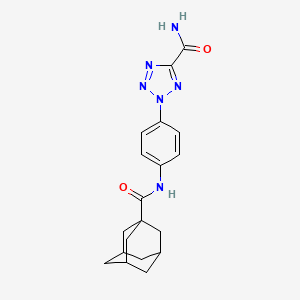
![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)